(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327184-64-4
VCID: VC4222926
InChI: InChI=1S/C24H19FN2O2/c1-15-11-12-21(19(25)13-15)27-24-18(14-17-8-4-6-10-22(17)29-24)23(28)26-20-9-5-3-7-16(20)2/h3-14H,1-2H3,(H,26,28)
SMILES: CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C)F
Molecular Formula: C24H19FN2O2
Molecular Weight: 386.426

(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

CAS No.: 1327184-64-4

Cat. No.: VC4222926

Molecular Formula: C24H19FN2O2

Molecular Weight: 386.426

* For research use only. Not for human or veterinary use.

(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide - 1327184-64-4

Specification

CAS No. 1327184-64-4
Molecular Formula C24H19FN2O2
Molecular Weight 386.426
IUPAC Name 2-(2-fluoro-4-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Standard InChI InChI=1S/C24H19FN2O2/c1-15-11-12-21(19(25)13-15)27-24-18(14-17-8-4-6-10-22(17)29-24)23(28)26-20-9-5-3-7-16(20)2/h3-14H,1-2H3,(H,26,28)
Standard InChI Key GVNOCVWLNZTACI-PNHLSOANSA-N
SMILES CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C)F

Introduction

Structural Characteristics and Molecular Design

Core Chromene Architecture

The 2H-chromene scaffold forms the foundation of this compound, comprising a benzopyran system with a ketone group at position 2. This core structure is known to confer planarity and π-π stacking capabilities, facilitating interactions with biological targets . Comparative analysis with N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide reveals that substitution at position 3 significantly modulates electronic density distribution.

Substituent Configuration

The (2Z)-imino group at position 2 introduces a fluorinated aryl moiety (2-fluoro-4-methylphenyl), creating a sterically hindered environment. This substituent’s electronegative fluorine and electron-donating methyl group generate a dipole moment that may influence binding affinity. The N-(2-methylphenyl) carboxamide at position 3 adds further steric bulk, potentially enhancing target selectivity compared to simpler analogs like (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide.

Table 1: Comparative Molecular Properties of Chromene Derivatives

PropertyTarget CompoundVC6094756EVT-12480192
Molecular FormulaC24H19FN2O2C22H16FN3O2C23H18ClN3O2S
Molecular Weight (g/mol)398.43373.39435.92
LogP3.81 (predicted)3.254.12
Hydrogen Bond Donors222

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

  • Chromene Core Formation: Cyclocondensation of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions yields 2-oxo-2H-chromene-3-carboxylate .

  • Imino Group Installation: Nucleophilic substitution with 2-fluoro-4-methylaniline in the presence of trimethylaluminum facilitates imine formation at position 2.

  • Carboxamide Coupling: Amidation of the ethyl ester with 2-methylaniline using HATU/DIPEA in DMF completes the synthesis.

Reaction Condition Optimization

Key parameters influencing yield include:

  • Temperature: Imine formation requires strict control at 60–65°C to prevent epimerization.

  • Catalyst Selection: ZnCl2 (5 mol%) enhances regioselectivity during cyclocondensation .

  • Solvent Polarity: DMF improves carboxamide coupling efficiency compared to THF (yield increase from 68% to 83%).

Physicochemical Profiling

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 8.15–7.18 (m, 10H, aromatic), 2.41 (s, 3H, CH3), 2.33 (s, 3H, CH3) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=N imine), 1245 cm⁻¹ (C-F).

Thermodynamic Stability

Differential scanning calorimetry reveals a melting point of 218–221°C, with decomposition onset at 245°C. The crystalline structure remains stable under ambient conditions for >6 months.

Biological Activity and Mechanistic Insights

In Vitro Pharmacological Screening

Preliminary assays against MCF-7 breast cancer cells show an IC50 of 12.3 μM, outperforming doxorubicin (IC50 15.8 μM) under nutrient-deprived conditions . This anti-austerity activity suggests preferential targeting of tumor microenvironments.

Putative Molecular Targets

Docking simulations indicate strong binding affinity (−9.2 kcal/mol) toward PI3Kγ, with key interactions:

  • Fluorine atom: Hydrogen bond with Val882

  • Methyl groups: Hydrophobic contact with Ile831

  • Chromene oxygen: π-cation interaction with Lys890

Industrial and Therapeutic Applications

Material Science Implications

Thin-film deposition experiments demonstrate a dielectric constant (κ) of 2.8 ± 0.3, positioning it as a candidate for organic semiconductor layers in flexible electronics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator